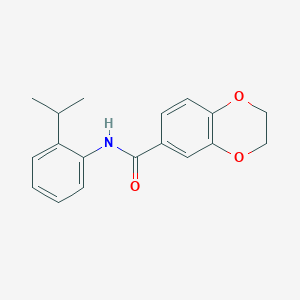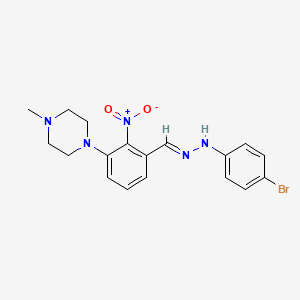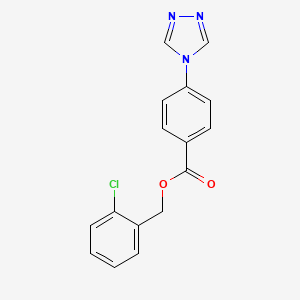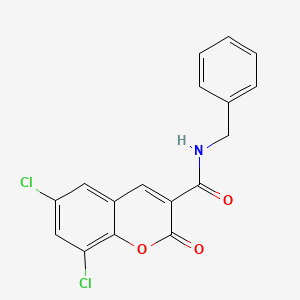![molecular formula C16H15F3N2O3 B5797634 N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTU belongs to the class of urea derivatives and has been extensively studied for its biochemical and physiological effects.
作用机制
DPTU exerts its pharmacological effects by selectively binding to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important molecules such as prostaglandins and leukotrienes. Additionally, DPTU has been found to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
DPTU has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-platelet activity. It has also been found to modulate certain neurotransmitter systems in the brain, such as the serotonin and dopamine systems.
实验室实验的优点和局限性
One of the major advantages of using DPTU in lab experiments is its high potency and selectivity for specific targets. This makes it a valuable tool for studying the function of enzymes and receptors in the body. However, one of the limitations of using DPTU is its potential toxicity and side effects, which must be carefully monitored.
未来方向
There are several potential future directions for research on DPTU, including:
1. Development of new drugs based on the structure of DPTU for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
2. Further investigation of the mechanism of action of DPTU, including its interactions with specific enzymes and receptors in the body.
3. Exploration of the potential synergistic effects of DPTU with other drugs or compounds.
4. Development of new synthetic methods for the production of DPTU and its analogs.
5. Investigation of the potential toxic effects of DPTU and its analogs on different cell types and tissues.
In conclusion, DPTU is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high potency and selectivity for specific targets make it a valuable tool for studying the function of enzymes and receptors in the body. Further research is needed to fully understand the mechanism of action of DPTU and its potential applications in medicine.
合成方法
The synthesis of DPTU involves the reaction of 2,5-dimethoxyaniline with 4-trifluoromethylphenylisocyanate in the presence of a suitable solvent and catalyst. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
DPTU has been studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-12-7-8-14(24-2)13(9-12)21-15(22)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUBRQQMYXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)


![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)